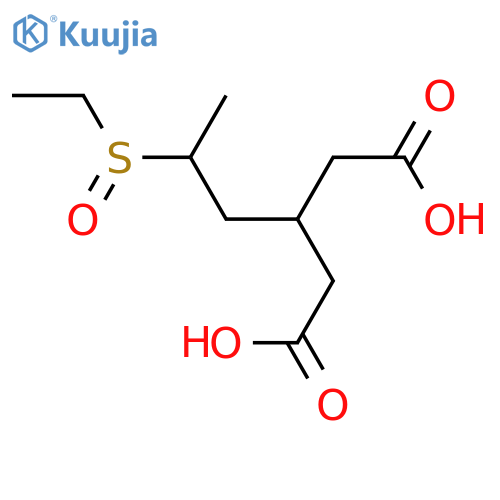Cas no 116007-24-0 (3-2-(Ethylsulfinyl)propyl-Pentanedioic Acid)

116007-24-0 structure
商品名:3-2-(Ethylsulfinyl)propyl-Pentanedioic Acid
CAS番号:116007-24-0
MF:C10H18O5S
メガワット:250.311922550201
CID:5734291
3-2-(Ethylsulfinyl)propyl-Pentanedioic Acid 化学的及び物理的性質
名前と識別子
-
- Pentanedioic acid, 3-[2-(ethylsulfinyl)propyl]-
- Clethodim Impurity 2
- 3-2-(Ethylsulfinyl)propyl-Pentanedioic Acid
-
- インチ: 1S/C10H18O5S/c1-3-16(15)7(2)4-8(5-9(11)12)6-10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14)
- InChIKey: QGEHELRAWAXGBZ-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)CC(CC(S(CC)=O)C)CC(O)=O
じっけんとくせい
- 密度みつど: 1.296±0.06 g/cm3(Predicted)
- ふってん: 493.9±35.0 °C(Predicted)
- 酸性度係数(pKa): 4.06±0.10(Predicted)
3-2-(Ethylsulfinyl)propyl-Pentanedioic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E679805-1mg |
3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid |
116007-24-0 | 1mg |
$345.00 | 2023-05-18 | ||
| TRC | E679805-5mg |
3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid |
116007-24-0 | 5mg |
$1481.00 | 2023-05-18 | ||
| TRC | E679805-25mg |
3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid |
116007-24-0 | 25mg |
$ 7600.00 | 2023-09-07 | ||
| TRC | E679805-10mg |
3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid |
116007-24-0 | 10mg |
$2738.00 | 2023-05-18 |
3-2-(Ethylsulfinyl)propyl-Pentanedioic Acid 関連文献
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
116007-24-0 (3-2-(Ethylsulfinyl)propyl-Pentanedioic Acid) 関連製品
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Kolod Food Ingredients Co.,ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量